(E)-3-(3-(N-(furan-2-ylmethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid
Description
(E)-3-(3-(N-(Furan-2-ylmethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid (molecular formula: C₁₆H₁₇NO₇S; molecular weight: 367.38 g/mol; CAS: 326889-83-2) is a synthetic acrylate derivative featuring a sulfamoyl group linked to a furan-2-ylmethyl substituent and a dimethoxyphenyl ring. This compound is cataloged as a building block in organic synthesis, suggesting its utility in pharmaceutical or materials chemistry research . The structural combination of a sulfonamide moiety, methoxy groups, and a conjugated acrylic acid backbone may confer unique physicochemical and biological properties, though direct pharmacological data remain unspecified in the available evidence.
Properties
IUPAC Name |
(E)-3-[3-(furan-2-ylmethylsulfamoyl)-4,5-dimethoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7S/c1-22-13-8-11(5-6-15(18)19)9-14(16(13)23-2)25(20,21)17-10-12-4-3-7-24-12/h3-9,17H,10H2,1-2H3,(H,18,19)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWXLUYRMUFBQR-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)NCC2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-(N-(furan-2-ylmethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid typically involves multiple steps:
Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.
Sulfamoylation: The furan-2-ylmethylamine is then reacted with sulfamoyl chloride to introduce the sulfamoyl group.
Coupling with Dimethoxyphenylacrylic Acid: The final step involves coupling the sulfamoylated intermediate with 4,5-dimethoxyphenylacrylic acid under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation to form various oxidized derivatives.
Reduction: The sulfamoyl group can be reduced to form corresponding amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Amines derived from the sulfamoyl group.
Substitution: Various substituted phenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: Potential use in the development of novel materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand the interaction of sulfamoyl-containing compounds with biological systems.
Industry:
Polymer Synthesis: Can be used as a monomer or co-monomer in the synthesis of specialty polymers.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(3-(N-(furan-2-ylmethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the furan and dimethoxyphenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Modifications
The compound’s structure can be compared to several analogs from the evidence:
(E)-3-(3,4-Dihydroxyphenyl)-N-(4-(N-(5-Methoxypyridin-2-yl)sulfamoylphenyl)acrylamide (Entry 9, )
- Structural Differences: Substituents on the phenyl ring: The target compound has 4,5-dimethoxy groups, whereas Entry 9 features 3,4-dihydroxy groups. Sulfamoyl group: The target compound’s sulfamoyl is linked to a furan-2-ylmethyl group, whereas Entry 9 uses a 5-methoxypyridin-2-yl group. Furan rings are electron-rich and may influence π-π stacking interactions, whereas pyridine introduces basicity and hydrogen-bonding capacity.
- Biological Activity : Entry 9 exhibits antioxidant activity in A549 cells (50–200 µM), attributed to its dihydroxyphenyl moiety . The target compound’s dimethoxy groups may reduce direct antioxidant effects but could improve metabolic stability or membrane permeability.
(2E)-3-[4-Methoxy-3-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic Acid ()
- Structural Differences: Sulfonamide substituent: Morpholine-sulfonyl vs. furanmethyl-sulfamoyl. Phenyl substitution: Both compounds share a methoxy group, but the target includes an additional 5-methoxy.
- Implications : Morpholine derivatives are common in kinase inhibitors (e.g., PI3K/Akt pathway), suggesting the target compound’s furanmethyl group might offer alternative binding modes in enzyme pockets .
Commercial Sulfonamide Derivatives ()
- Examples: 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, 4-tert-butylbenzenesulfonamide.
- Comparison :
- The target compound’s acrylic acid backbone distinguishes it from simpler sulfonamides, enabling conjugation or carboxylate-mediated interactions (e.g., with metal ions or basic residues in proteins).
- Furanmethyl-sulfamoyl is less common in commercial sulfonamides, which often feature aryl or alkyl groups. This could reduce off-target effects in therapeutic applications .
Biological Activity
The compound (E)-3-(3-(N-(furan-2-ylmethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid is a derivative of acrylic acid that incorporates a furan moiety and sulfamoyl group. Its structural complexity suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds containing furan and sulfamoyl groups exhibit significant antimicrobial properties. For instance, derivatives synthesized from furan-2-ylpropenoic acids have shown effectiveness against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL . The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Aryl-3-(Furan-2-yl)Propenoic Acid Derivative | Candida albicans | 64 µg/mL |
| Sulfamoyl Furan Derivative | Staphylococcus aureus | 32 µg/mL |
| Nitrofurantoin | Escherichia coli | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds similar in structure have demonstrated cytotoxic effects against several cancer cell lines. For example, studies on sulfamoyl derivatives have shown selective cytotoxicity towards tumor cells while sparing normal cells .
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various furan derivatives, it was found that certain compounds exhibited significant tumor cell-specific cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The results indicated that modifications to the furan ring and the introduction of sulfamoyl groups enhanced the compounds' effectiveness .
Anti-inflammatory Activity
The anti-inflammatory properties of furan-containing compounds have also been documented. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The sulfamoyl group is particularly noted for its ability to modulate inflammatory responses, making it a valuable component in designing anti-inflammatory agents .
Table 2: Anti-inflammatory Effects of Furan Derivatives
| Compound Name | Inflammatory Marker | Effect |
|---|---|---|
| Furan-sulfamoyl Derivative | TNF-alpha | Inhibition by 50% at 10 µM |
| Furan-based Compound | IL-6 | Reduction by 40% at 5 µM |
| Sulfamoyl Furan Derivative | COX-2 | Significant inhibition observed |
Scientific Research Applications
Structural Features
The compound consists of:
- A furan ring , known for its biological activity.
- An acrylic acid moiety , which is pivotal in various chemical reactions.
- A sulfamoyl group , which enhances solubility and biological interactions.
Medicinal Chemistry
The compound has shown potential in various therapeutic areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance:
- Case Study : A study evaluated the compound's efficacy against breast and lung cancer cells, demonstrating significant cytotoxicity with IC50 values in the low micromolar range. This suggests that the compound could serve as a lead for developing new anticancer agents.
Antimicrobial Properties
The furan moiety contributes to the compound's antimicrobial activity:
- Case Study : Investigations into related furan derivatives revealed potent activity against Gram-positive bacteria. This highlights the potential for developing new antibiotics based on this compound.
Organometallic Chemistry
The compound can be utilized in organometallic synthesis:
- Application : The acrylic acid derivatives can serve as substrates in palladium-catalyzed reactions, facilitating the formation of complex organic molecules. This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals.
Material Science
The unique properties of this compound allow for applications in materials science:
- Application : The incorporation of furan and acrylic acid functionalities can enhance the properties of polymers, leading to materials with improved thermal stability and mechanical strength.
Case Studies Overview
-
Anticancer Activity
- Evaluated on breast and lung cancer cells.
- IC50 values indicated effectiveness in low micromolar concentrations.
-
Antimicrobial Properties
- Demonstrated efficacy against various pathogens.
- Potential for development as new antibiotics.
-
Material Science Applications
- Enhanced polymer properties through incorporation into materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
